molecular formula C19H22N2O5S2 B11168989 2-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

2-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B11168989
M. Wt: 422.5 g/mol
InChI Key: RWGKKVQEKBPIJX-UHFFFAOYSA-N
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Description

2-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is a complex organic compound that features both benzenesulfonyl and piperidine-1-sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride and piperidine-1-sulfonyl chloride. These intermediates are then reacted with appropriate amines and acetylating agents under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

2-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl groups can interact with proteins and enzymes, potentially inhibiting their activity. The piperidine moiety may also contribute to its biological effects by interacting with neurotransmitter receptors and other cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is unique due to its combination of benzenesulfonyl and piperidine-1-sulfonyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H22N2O5S2

Molecular Weight

422.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C19H22N2O5S2/c22-19(15-27(23,24)17-7-3-1-4-8-17)20-16-9-11-18(12-10-16)28(25,26)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-15H2,(H,20,22)

InChI Key

RWGKKVQEKBPIJX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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